molecular formula C24H20INO4 B557884 Fmoc-D-Phe(4-I)-OH CAS No. 205526-29-0

Fmoc-D-Phe(4-I)-OH

Cat. No.: B557884
CAS No.: 205526-29-0
M. Wt: 513.3 g/mol
InChI Key: LXOXXTQKKRJNNB-JOCHJYFZSA-N
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Description

Fmoc-D-Phe(4-I)-OH (CAS: 82565-68-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-configuration phenylalanine derivative with a para-iodine substitution on the aromatic side chain. Its molecular formula is C₂₄H₂₀INO₄, with an average molecular weight of 513.33 g/mol and a monoisotopic mass of 513.0437 g/mol . This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce iodine-modified aromatic residues into peptide sequences. The iodine atom confers unique steric and electronic properties, making it valuable in applications such as radiopharmaceuticals, where iodine isotopes (e.g., ¹²⁵I) can be incorporated for imaging or therapeutic purposes .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOXXTQKKRJNNB-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583817
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine
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Molecular Weight

513.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-29-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-iodo-D-phenylalanine
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Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-iodo-D-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID90583817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-D-4-Iodophenylalanine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phe(4-I)-OH typically involves the iodination of Fmoc-protected phenylalanine. One common method is the electrophilic aromatic substitution reaction where iodine is introduced to the phenyl ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Phe(4-I)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted phenylalanine derivatives, which can be further utilized in peptide synthesis and other organic transformations .

Scientific Research Applications

Chemistry: Fmoc-D-Phe(4-I)-OH is extensively used in solid-phase peptide synthesis (SPPS) as a building block for creating complex peptides and proteins .

Biology and Medicine: In biological research, it is used to study protein interactions and functions. It also serves as a precursor for the synthesis of radiolabeled peptides used in diagnostic imaging .

Industry: The compound finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents. It is also used in the agrochemical industry for the synthesis of bioactive compounds .

Mechanism of Action

The mechanism of action of Fmoc-D-Phe(4-I)-OH involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The iodine atom can participate in various interactions, including halogen bonding, which can affect the biological activity of the peptides .

Comparison with Similar Compounds

Comparison with Similar Para-Substituted Fmoc-Phe Derivatives

Structural and Physicochemical Properties

The table below compares Fmoc-D-Phe(4-I)-OH with structurally analogous para-substituted Fmoc-phenylalanine derivatives:

Compound Substituent Molecular Weight (g/mol) Key Physicochemical Traits
This compound Iodine 513.33 High steric bulk, polarizable halogen
Fmoc-D-Phe(4-CF₃)-OH Trifluoromethyl 455.43 Strong electron-withdrawing group
Fmoc-Phe(4-F)-OH Fluorine 403.39 Small size, moderate electronegativity
Fmoc-Phe(4-CN)-OH Cyano 408.42 Electron-withdrawing, hydrogen bond acceptor
Fmoc-Phe(4-tBu)-OH tert-Butyl 453.54 Hydrophobic, sterically bulky

Key Observations :

  • Steric Effects: The iodine substituent in this compound is bulkier than fluorine (van der Waals radius: 1.98 Å vs.
  • Electronic Effects : Electron-withdrawing groups (e.g., CF₃, CN) reduce the electron density of the aromatic ring, affecting π-π stacking and interactions with biological targets. Iodine, being less electronegative than fluorine, offers a balance of polarizability and hydrophobicity .
This compound
  • Radiopharmaceuticals : The iodine atom enables radiolabeling for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging .
  • Peptide Self-Assembly : Bulky iodine may disrupt β-sheet formation, altering hydrogel morphology. Evidence from similar Fmoc-protected dipeptides suggests larger substituents reduce mechanical strength but enhance porosity .
Fmoc-D-Phe(4-CF₃)-OH
  • Protein-Protein Interaction Inhibitors : The trifluoromethyl group enhances metabolic stability and binding affinity in hydrophobic pockets. Used in peptide inhibitors targeting PPIs .
Fmoc-Phe(4-F)-OH
  • PET Probes : Fluorine-18 (¹⁸F) labeling is common in PET imaging due to its favorable half-life (109.7 minutes) .
Fmoc-Phe(4-CN)-OH
  • Enzyme Inhibition: The cyano group acts as a hydrogen bond acceptor, mimicking transition states in enzymatic reactions .

Research Findings and Case Studies

  • Gelation Behavior : In Fmoc-D-Ala-Xaa dipeptides, larger substituents (e.g., Tyr > Ser) transitioned fibrous gels to tubular structures with reduced mechanical strength. This compound likely exhibits similar trends .
  • Perovskite Solar Cells : Fmoc-FF-OH (diphenylalanine) improved film morphology and reduced defects, suggesting aromatic stacking enhances material properties. Iodine’s polarizability could further optimize charge transport .

Biological Activity

Fmoc-D-Phe(4-I)-OH (9-fluorenylmethyloxycarbonyl-D-phenylalanine with a para-iodine substitution) is a derivative of phenylalanine that has garnered attention in peptide synthesis and biological research due to its unique properties. This article explores the biological activity of this compound, including its synthesis, receptor binding affinity, and potential applications in therapeutic contexts.

This compound is synthesized using solid-phase peptide synthesis (SPPS), which allows for the efficient construction of peptides with high purity. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group that can be easily removed under basic conditions, facilitating the sequential addition of amino acids. The incorporation of the iodine atom at the para position of the phenyl ring modifies the compound's electronic and steric properties, influencing its biological interactions.

Receptor Binding Affinity

Research has shown that this compound exhibits significant binding affinity for various receptors, particularly in the context of melanocortin receptors (MC4R). For instance, studies indicated that peptides incorporating this compound have demonstrated potent binding affinities, with IC50 values as low as 0.7 nM for certain analogs . These findings suggest that the iodinated derivative may enhance receptor interactions compared to its non-iodinated counterparts.

Case Studies and Applications

  • Anti-Angiogenic Properties : this compound has been explored in the development of cyclic peptides aimed at inhibiting vascular endothelial growth factor (VEGF) signaling. In vitro assays showed that these peptides could effectively disrupt VEGF receptor interactions, thereby inhibiting endothelial cell migration and tube formation . This positions this compound as a potential candidate for cancer therapy by targeting angiogenesis.
  • Self-Assembly and Hydrogel Formation : Recent studies have highlighted the self-assembly capabilities of Fmoc-dipeptides, including those containing this compound. These peptides can form hydrogels in aqueous environments, which are useful for drug delivery systems and tissue engineering applications . The structural characteristics imparted by the iodine substitution contribute to the stability and functionality of these hydrogels.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other derivatives:

CompoundIC50 (nM)Biological ActivityApplication Area
This compound0.7Strong MC4R agonistObesity treatment
Fmoc-D-Phe-OH4.1Moderate MC4R bindingPeptide synthesis
Fmoc-L-Phe(4-Cl)-OH5.0Weak agonistCancer therapy

Q & A

Q. What are the recommended protocols for synthesizing peptides using Fmoc-D-Phe(4-I)-OH in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Resin Preparation : Swell resin (e.g., Rink amide MBHA) in DCM or DMF for 30–60 minutes under nitrogen .
  • Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group .
  • Coupling : Activate this compound (3 equiv) with HBTU/HOBt (3 equiv) and DIEA (6 equiv) in DMF for 1–2 hours. Monitor via Kaiser test .
  • Cleavage : Use TFA cocktails (e.g., TFA:thioanisole:EDT:H2O = 92.5:5:2.5:5) for 2–4 hours .

Q. How should this compound be stored to maintain stability, and what solvent systems are optimal for its dissolution during peptide synthesis?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis and iodine sublimation .
  • Solubility : Use DMF or DCM for dissolution (typical concentration: 0.1–0.3 M). Pre-warm to 37°C if precipitation occurs .

Note : Analogous compounds (e.g., Fmoc-Phe(4-Cl)-OH) show logP ~5.3, suggesting high hydrophobicity; adjust solvent ratios empirically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound when incorporating bulky amino acids adjacent in peptide sequences?

Methodological Answer:

  • Steric Hindrance Mitigation :
    • Use stronger coupling reagents (e.g., HATU instead of HBTU) .
    • Extend coupling time (4–6 hours) or perform double couplings .
    • Add 10% DMSO to DMF to enhance solubility of bulky residues .
  • Monitoring : Employ MALDI-TOF MS or HPLC to track incomplete couplings .

Case Study : For Fmoc-Thr[PO(OH)(OPOM)]-OH, elevated temperatures (40°C) improved coupling yields by 20% .

Q. What analytical techniques are critical for verifying the enantiomeric purity of this compound, and how can unexpected chiral byproducts be identified?

Methodological Answer:

  • Chiral Purity :
    • HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% TFA. Retention time shifts indicate D/L contamination .
    • Circular Dichroism (CD) : Compare spectra with Fmoc-L-Phe(4-I)-OH standards; deviations ≥5% suggest impurities .
  • Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) detects iodotyrosine derivatives from potential side reactions .

Q. How does the iodine substituent in this compound influence peptide secondary structure, and how can this be experimentally validated?

Methodological Answer:

  • Structural Impact : The bulky 4-iodo group may disrupt α-helix formation but stabilize β-sheets via halogen bonding .
  • Validation :
    • Circular Dichroism (CD) : Compare spectra of peptides with/without 4-I substitution.
    • X-ray Crystallography : Resolve halogen bonding interactions in crystal structures .
    • NMR : Monitor NOE patterns for steric constraints .

Q. What precautions are necessary to minimize iodine-related side reactions (e.g., elimination, radical formation) during this compound incorporation?

Methodological Answer:

  • Radical Quenching : Add 0.1% BHT (butylated hydroxytoluene) to coupling mixtures to suppress iodine radical formation .
  • Acidic Conditions : Avoid prolonged exposure to TFA during cleavage to prevent HI generation; use scavengers (e.g., EDT, thioanisole) .
  • Light Protection : Shield reactions from UV light to prevent C-I bond cleavage .

Q. How can researchers optimize microwave-assisted SPPS protocols for this compound to reduce racemization risks?

Methodological Answer:

  • Temperature Control : Limit microwave heating to 50°C (30-second pulses) to avoid epimerization .
  • Base Selection : Use DIEA instead of N-methylmorpholine (NMM) for lower racemization rates .
  • Real-Time Monitoring : Inline FTIR detects Fmoc deprotection completion, minimizing overexposure .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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